molecular formula C7H8N2O2 B3054293 5-Amino-2-hydroxybenzamide CAS No. 59393-77-0

5-Amino-2-hydroxybenzamide

Cat. No.: B3054293
CAS No.: 59393-77-0
M. Wt: 152.15 g/mol
InChI Key: XLKBBIACESHASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-hydroxybenzamide: is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, featuring both an amino group (-NH2) and a hydroxyl group (-OH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-hydroxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Amidation: The carboxylic acid group of salicylic acid is converted to an amide group using ammonia or an amine under appropriate conditions.

    Nitration: The resulting 2-hydroxybenzamide is then nitrated to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Catalysts and Reagents: Employing high-efficiency catalysts and reagents to maximize yield and minimize byproducts.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Nitro and nitroso derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Ethers and esters.

Scientific Research Applications

Chemistry: 5-Amino-2-hydroxybenzamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    2-Amino-5-hydroxybenzamide: Similar structure but with different positioning of functional groups.

    5-Amino-2-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group.

    5-Amino-2-chlorobenzamide: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness: 5-Amino-2-hydroxybenzamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

5-Amino-2-hydroxybenzamide (5-AHBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral, anti-inflammatory, and analgesic research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

1. Antiviral Activity

5-AHBA has shown promising antiviral properties, particularly against various viral infections. Research indicates that it can inhibit the replication of viruses such as Human Adenovirus (HAdV) and Respiratory Syncytial Virus (RSV).

Case Study: Inhibition of HAdV

  • Compounds Tested : N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues.
  • Findings : Certain derivatives exhibited sub-micromolar potency against HAdV with selectivity indexes greater than 100. Compound 15 demonstrated an IC50_{50} of 0.27 μM with low cytotoxicity (CC50_{50} = 156.8 μM) .
CompoundIC50_{50} (μM)CC50_{50} (μM)Selectivity Index
150.27156.8>100
6Not specifiedNot specifiedNot specified

2. Anti-inflammatory Activity

5-AHBA has been investigated for its anti-inflammatory effects, which are crucial in managing conditions characterized by excessive inflammation.

Research Findings

  • In vitro studies have shown that 5-AHBA can inhibit nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
CompoundIC50_{50} (μM)
This compound14.2

3. Analgesic Activity

The analgesic properties of 5-AHBA have been explored, revealing its effectiveness in pain management.

Study Overview

  • An in-vivo study demonstrated that 5-AHBA exhibits significant analgesic effects in both central and peripheral pain models, outperforming traditional analgesics in certain tests .

Analgesic Potency Comparison

  • Test Models : Hot plate test and formalin test.
  • Results : The compound showed a dose-dependent reduction in pain responses with a notable potency compared to standard analgesics.

The mechanisms through which 5-AHBA exerts its biological effects include:

  • Inhibition of Viral Replication : By targeting viral DNA replication processes.
  • Anti-inflammatory Pathways : Suppressing pro-inflammatory cytokines and mediators such as NO.
  • Pain Modulation : Acting on central nervous system pathways to alleviate pain perception.

Properties

IUPAC Name

5-amino-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKBBIACESHASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489370
Record name 5-Amino-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59393-77-0
Record name 5-Amino-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-hydroxybenzamide
Reactant of Route 2
5-Amino-2-hydroxybenzamide
Reactant of Route 3
5-Amino-2-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
5-Amino-2-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
5-Amino-2-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
5-Amino-2-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.